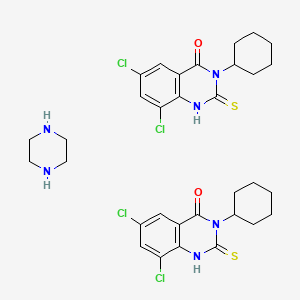

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine

Description

The compound "6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one; piperazine" features a quinazolinone core substituted with chlorine atoms at positions 6 and 8, a cyclohexyl group at position 3, and a sulfanylidene moiety at position 2.

Properties

CAS No. |

75129-84-9 |

|---|---|

Molecular Formula |

C32H38Cl4N6O2S2 |

Molecular Weight |

744.6 g/mol |

IUPAC Name |

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine |

InChI |

InChI=1S/2C14H14Cl2N2OS.C4H10N2/c2*15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9;1-2-6-4-3-5-1/h2*6-7,9H,1-5H2,(H,17,20);5-6H,1-4H2 |

InChI Key |

JYDULHITOUZPOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can be achieved through a multi-step process involving the following key steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the amination and annulation of benzamides and amidines.

Introduction of Substituents: The chlorine atoms at positions 6 and 8 can be introduced through halogenation reactions using appropriate chlorinating agents.

Attachment of Cyclohexyl and Sulfanylidene Groups: The cyclohexyl group can be introduced via alkylation reactions, while the sulfanylidene group can be added through thiolation reactions.

Incorporation of Piperazine: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- In vitro studies have shown that compounds similar to 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one exhibit cytotoxic effects against various cancer cell lines. These compounds often target specific pathways involved in tumor growth and proliferation, such as the Platelet-Derived Growth Factor (PDGF) receptor and Aurora kinases .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess significant antimicrobial properties:

- A series of synthesized quinazoline compounds demonstrated broad-spectrum antibacterial and antifungal activities. For example, derivatives with substitutions at the 6 and 8 positions showed improved efficacy against gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Quinazoline derivatives have also been explored for their anti-inflammatory properties:

- Certain compounds have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated a series of quinazoline derivatives for their ability to inhibit PDGF receptor activity. The results indicated that specific substitutions on the quinazoline nucleus significantly enhanced anti-tumor activity, making them promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of novel quinazoline derivatives with antimicrobial properties. The study reported that these compounds exhibited potent antibacterial effects against resistant strains of bacteria, demonstrating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

A. Thiazolo[5,4-d]pyrimidine Derivatives ():

Piperazine-linked compounds demonstrated superior receptor binding compared to piperidine analogues. For example:

| Compound | Substituent | hA2AAR Binding (Ki, nM) |

|---|---|---|

| 1 | Piperidine-benzyl | 594 |

| 3 | Piperazine-benzyl | 58 |

The piperazine ring in compound 3 enhanced binding affinity by ~10-fold, likely due to improved hydrogen bonding or conformational flexibility .

B. Benzimidazole-Piperazine Derivatives ():

The position and substitution of the piperazine moiety significantly influenced larvicidal activity:

| Compound | Piperazine Structure | Mortality Rate (%) (48 h, 100 µg/mL) |

|---|---|---|

| 6 | Directly bonded to benzimidazole C-2 | 33.8 |

| 7a | Thioacetyl-linked piperazine | 67.6 |

| 7c | 4-Chlorophenyl-substituted piperazine | 93.9 |

The thioacetyl linker and electron-withdrawing substituents (e.g., Cl) in 7c enhanced activity by optimizing steric and electronic interactions with biological targets .

Role of Piperazine in Catalysis and Material Science

- Nano-Catalysts (): Piperazine-based ionic liquids immobilized on ZnO nanoparticles (PINZS) outperformed SiO2-supported analogues in benzoxazole synthesis, achieving >90% yield under solvent-free conditions. The ZnO support enhanced catalytic efficiency due to superior surface area and Lewis acidity .

Antimicrobial Polymers ():

Piperazine-containing polymers exhibited potent activity against E. coli and S. aureus (comparable to ciprofloxacin) by disrupting bacterial membranes. The polymer’s quaternized piperazine groups facilitated ionic interactions with microbial cell walls .

Stability and Toxicity Considerations

Backbone Stability ():

Polycyclic aromatic compounds with one or two piperazine rings exhibited better stability than those with three rings, which destabilized due to excessive strain or electronic repulsion. This suggests that piperazine incorporation must balance energetic properties and molecular stability .Hepatotoxicity of Piperazine Derivatives ():

Among piperazine designer drugs, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) showed the highest cytotoxicity in hepatic cell lines, emphasizing the need for substituent optimization to mitigate toxicity .

Data Tables for Key Comparisons

Biological Activity

6,8-Dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one; piperazine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, antibacterial properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H16Cl2N2OS

- Molecular Weight : 335.26 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its cytotoxic effects against cancer cell lines and antibacterial properties.

Cytotoxicity

A study synthesized a series of quinazolinone derivatives, including the target compound, and evaluated their cytotoxicity against several human cancer cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung Cancer) | 12.5 |

| HCT-8 (Colon Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 10.0 |

| K562 (Leukemia) | 8.0 |

These findings suggest that the compound exhibits potent cytotoxic effects, particularly against liver cancer cells (HepG2) with an IC50 value of 10 µM .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. A recent study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

The results demonstrate that the compound is particularly effective against Staphylococcus aureus with a low MIC of 4 µg/mL, indicating strong antibacterial activity .

The mechanisms underlying the biological activities of this compound have been explored in various studies:

- Cytotoxic Mechanism : The cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and DNA fragmentation observed in treated cells .

- Antibacterial Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell membranes, leading to leakage of cellular contents and subsequent cell death. This was supported by studies showing damage to the bacterial membrane integrity upon treatment with the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer treated with a quinazolinone derivative showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus strains resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.